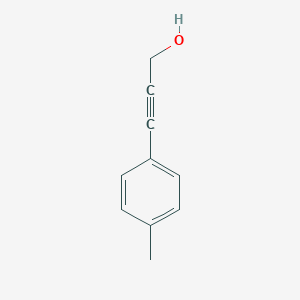

3-(4-Methylphenyl)prop-2-yn-1-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-methylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASSCMVYTLTTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343436 | |

| Record name | 3-(4-methylphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16017-24-6 | |

| Record name | 3-(4-methylphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 3 4 Methylphenyl Prop 2 Yn 1 Ol

Nucleophilic Substitutions

The hydroxyl group of propargylic alcohols is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated by converting it into a more labile group, such as a sulfonate ester (mesylate, tosylate), phosphate, or halide. Once activated, these derivatives of this compound become excellent electrophiles for reactions with a wide range of nucleophiles.

A synthetically important class of reactions involving derivatives of this compound is the anti-Sₙ2' substitution with organometallic reagents, particularly organocuprates (Gilman reagents). This reaction is a cornerstone for the synthesis of allenes, which are molecules featuring cumulative carbon-carbon double bonds. nih.govrsc.org

The general mechanism involves the attack of the nucleophilic organometallic reagent at the γ-carbon (the terminal carbon of the alkyne), which is remote from the leaving group. This attack occurs concurrently with the displacement of the leaving group from the α-carbon in an anti-fashion relative to the attacking nucleophile. This concerted process leads to the formation of a new carbon-carbon bond and a 1,3-rearrangement of the π-system, transforming the alkyne into an allene (B1206475).

Organocopper reagents are particularly effective for these transformations due to their "soft" nucleophilic character, which favors the 1,3-substitution (Sₙ2' pathway) over direct Sₙ2 substitution at the α-carbon. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds with high regioselectivity and stereospecificity. For chiral propargyl substrates, this allows for the transfer of central chirality to axial chirality in the allene product. nih.gov

While direct reaction on the alcohol is possible under specific catalytic conditions (e.g., using Cp₂Zr(H)Cl), the more common approach involves prior activation of the hydroxyl group. nih.gov For instance, the corresponding mesylate or acetate (B1210297) of this compound can react with lithium diorganocuprates (R₂CuLi) to yield trisubstituted allenes.

Detailed Research Findings:

The reaction of a propargyl derivative, such as the methanesulfinate (B1228633) of a propargylic alcohol, with an organocopper reagent generated in situ from a Grignard reagent and a copper(I) salt, serves as a powerful method for allene synthesis. wikipedia.org The magnesium bromide formed during the preparation of the Grignard reagent can act as a Lewis acid, activating the substrate for the nucleophilic attack. wikipedia.org

Below is a representative transformation illustrating the Sₙ2' reaction of an activated derivative of this compound with a Gilman reagent to form a substituted allene.

Interactive Data Table: Sₙ2' Substitution for Allene Synthesis

| Substrate Derivative | Reagent | Product | Conditions | Yield |

| 3-(4-Methylphenyl)prop-2-ynyl methanesulfonate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-(p-Tolyl)buta-1,2-diene | THF, -78 °C to rt | High (Typical) |

This table presents a representative example of an Sₙ2' reaction based on established methodologies for this class of compounds. Yields for such reactions are typically high but depend on the specific substrate, reagent, and precise reaction conditions.

The resulting allene, 1-(p-tolyl)buta-1,2-diene, is a valuable synthetic intermediate. The axial chirality of such allenes makes them important targets in asymmetric synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 3-(4-Methylphenyl)prop-2-yn-1-ol provide a fingerprint of its molecular structure. While a fully assigned spectrum from a single peer-reviewed source is not available, the expected chemical shifts can be predicted based on the known effects of adjacent functional groups.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-substituted methylphenyl ring typically appear as a characteristic AA'BB' system, resulting in two doublets in the range of 7.1-7.4 ppm. The methylene (B1212753) protons (CH₂) adjacent to both the oxygen atom and the alkyne group are expected to resonate as a singlet or a finely coupled multiplet around 4.4 ppm. The proton of the hydroxyl group (-OH) would appear as a broad singlet whose position is variable and dependent on concentration and solvent, while the methyl group (-CH₃) protons would yield a sharp singlet further upfield, typically around 2.3 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The p-tolyl group would show four signals in the aromatic region (120-140 ppm). The two sp-hybridized carbons of the alkyne triple bond would have characteristic shifts between 80 and 90 ppm. The methylene carbon (-CH₂OH) is expected around 51 ppm, and the methyl carbon (-CH₃) would appear at approximately 21 ppm. nih.gov

Predicted NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Aromatic H (ortho to -CH₃) | ~7.1-7.2 | d |

| ¹H | Aromatic H (meta to -CH₃) | ~7.3-7.4 | d |

| ¹H | -CH₂OH | ~4.4 | s or t |

| ¹H | -OH | Variable | br s |

| ¹H | -CH₃ | ~2.3 | s |

| ¹³C | Quaternary Aromatic C (C-CH₃) | ~138 | |

| ¹³C | Quaternary Aromatic C (C-C≡) | ~119 | |

| ¹³C | Aromatic CH (ortho to -CH₃) | ~129 | |

| ¹³C | Aromatic CH (meta to -CH₃) | ~132 | |

| ¹³C | Alkyne (C-Ar) | ~85-90 | |

| ¹³C | Alkyne (C-CH₂OH) | ~80-85 | |

| ¹³C | -CH₂OH | ~51 | |

| ¹³C | -CH₃ | ~21 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would be expected to show a cross-peak between the hydroxyl proton and the methylene protons of the -CH₂OH group, confirming their proximity. It would also reveal the coupling between the ortho and meta protons on the aromatic ring. sdsu.eduunideb.hu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would definitively link the proton signals to their corresponding carbon atoms. For instance, it would show a cross-peak between the singlet at ~2.3 ppm in the ¹H spectrum and the signal at ~21 ppm in the ¹³C spectrum, confirming their assignment to the methyl group. sdsu.edu Similarly, it would correlate the aromatic proton signals to their respective aromatic carbon signals and the methylene protons to the methylene carbon. youtube.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the precise three-dimensional structure of a compound in its solid, crystalline state. While a crystal structure for this compound itself is not publicly available, analysis of its crystalline derivatives provides valuable insight into molecular conformation and packing.

Studies on derivatives reveal key structural parameters. For example, the crystal structure of 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one, a related acetylenic ketone, was solved in the monoclinic space group P2₁/c. researchgate.net In another derivative, 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, the dihedral angle between the two phenyl rings was found to be 11.55(12)° in one molecule of the asymmetric unit and 25.41(2)° in the other. uomphysics.net Such data are crucial for understanding how the molecule arranges itself in a crystalline lattice, revealing the torsional and dihedral angles between different planar sections of the molecule. researchgate.netuomphysics.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers clues to the molecule's structure.

The molecular formula of this compound is C₁₀H₁₀O. High-resolution mass spectrometry (HRMS) can confirm its exact mass, which is calculated to be 146.07316 Da. nih.gov

When subjected to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the molecule undergoes ionization and fragmentation. The resulting mass spectrum displays a molecular ion peak ([M]⁺) and several fragment ion peaks. For this compound, the key observed peaks are:

m/z = 146: This corresponds to the molecular ion ([C₁₀H₁₀O]⁺), confirming the molecular weight of the compound. nih.gov

m/z = 131: This prominent peak likely results from the loss of a methyl radical ([M - CH₃]⁺). nih.gov

m/z = 115: This peak is characteristic of the loss of the entire hydroxymethyl group ([M - CH₂OH]⁺), leading to the formation of a stable 4-ethynyltoluene (B1208493) cation. nih.govlibretexts.org This fragmentation is a common pathway for propargyl alcohols.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions and optical characteristics of conjugated systems, such as this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which these absorptions occur, along with their intensities, provide valuable insights into the electronic structure of the compound.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* transitions within the aromatic ring and the conjugated system formed by the phenyl group and the alkyne moiety. The presence of the tolyl group, an electron-donating substituent on the phenyl ring, influences the energy of these transitions and, consequently, the position of the absorption maxima (λmax).

Detailed research findings on the UV-Vis spectroscopic properties of aryl-substituted propargyl alcohols provide a comparative basis for understanding the electronic behavior of this compound. For instance, studies on related chalcone (B49325) derivatives, which also contain conjugated systems, have demonstrated how substituents on the aromatic rings affect their UV-Vis absorption spectra. researchgate.netbohrium.com While specific molar absorptivity (ε) values for this compound are not extensively reported in the readily available literature, the principles of UV-Vis spectroscopy and data from analogous compounds allow for a robust interpretation of its electronic properties.

The electronic transitions observed in the UV-Vis spectrum are fundamental to understanding the photophysical behavior of the molecule. These transitions are influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees, leading to solvatochromic shifts in the absorption maxima.

To provide a clear representation of the key electronic transition data, the following interactive table summarizes typical UV-Vis absorption characteristics for compounds with similar structural motifs.

| Compound Family | Chromophore | λmax (nm) | Electronic Transition | Solvent |

| Aryl-substituted Alkynes | Phenylacetylene | ~236, 278 | π → π | Ethanol |

| Chalcones | 1,3-Diphenylpropenone | ~310 | π → π | Ethanol |

| Substituted Benzenes | Toluene | ~262 | π → π* | Heptane |

This table presents representative data for related compound families to illustrate the expected absorption regions and types of electronic transitions.

Computational and Theoretical Investigations of 3 4 Methylphenyl Prop 2 Yn 1 Ol

Density Functional Theory (DFT) Studies

Extensive literature searches did not yield specific Density Functional Theory (DFT) studies focused solely on 3-(4-Methylphenyl)prop-2-yn-1-ol. Computational chemistry research often prioritizes molecules with specific biological activities, synthetic applications, or unique electronic properties that have garnered broader scientific interest. While DFT is a powerful tool for investigating molecular properties, it appears that this particular compound has not been the subject of dedicated published research articles that would provide the specific data required for a detailed analysis of its geometry, reaction mechanisms, or selectivity.

Geometry Optimization and Electronic Structure Analysis

No published studies containing optimized geometry parameters (bond lengths, bond angles, and dihedral angles) or a detailed electronic structure analysis for this compound could be located. Such studies would typically involve computational software to find the lowest energy conformation of the molecule and analyze the distribution of electrons within it.

Elucidation of Reaction Mechanisms and Transition States

There are no available DFT studies that elucidate specific reaction mechanisms involving this compound. Research in this area would involve mapping the energy landscape of a chemical reaction, identifying the transition states, and calculating the activation energies, which has not been reported for this compound.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

Specific computational predictions regarding the regioselectivity and stereoselectivity of reactions involving this compound are not available in the scientific literature. These types of studies are crucial for understanding and predicting the outcomes of chemical reactions.

Application of Molecular Electron Density Theory

The application of Molecular Electron Density Theory (MEDT) to analyze the reactivity of this compound has not been reported. MEDT provides insights into reaction mechanisms by analyzing the changes in electron density throughout a reaction.

Quantum Chemical Calculations of Electronic Properties

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Specific quantum chemical calculations detailing the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap for this compound are not present in the available literature. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity. Without dedicated computational studies, a data table for these properties cannot be generated.

Calculation of Static Polarizability and Hyperpolarizability

The response of a molecule to an applied electric field is characterized by its polarizability and hyperpolarizability. researchgate.net These properties are crucial in the study of nonlinear optical (NLO) materials. The total molecular dipole moment (μ), mean polarizability (α), and the total static first hyperpolarizability (β) are key parameters that quantify this response. researchgate.net

Quantum chemical calculations are a primary tool for determining these properties. Various levels of theory, including Density Functional Theory (DFT) functionals like PBE0, B3LYP, and CAM-B3LYP, are commonly employed to compute static polarizabilities and hyperpolarizabilities. mdpi.com Semi-empirical methods, which are computationally less demanding, can also be used for large molecules. acs.org The finite-field formalism is one approach used within these methods to calculate these properties. acs.org

For illustrative purposes, the calculated nonlinear optical properties of a structurally related phenylpyrrole isomer, investigated using the B3LYP/6-31++G(d,p) level of theory, are presented below. It is important to note that these values are for 1-phenylpyrrole and not this compound.

| Parameter | Value |

|---|---|

| μ (Debye) | 1.859 |

| α (a.u.) | 109.11 |

| β (a.u.) | 139.11 |

Data sourced from a computational study on phenylpyrroles and is intended for illustrative purposes only. semanticscholar.orggazi.edu.tr

Advanced Computational Modeling Approaches (e.g., Ab Initio, Semi-empirical Methods)

The theoretical investigation of molecular properties relies on a variety of computational modeling approaches, which can be broadly categorized into ab initio and semi-empirical methods.

Ab Initio Methods

Ab initio, meaning "from first principles," refers to quantum chemistry methods that are based on the fundamental principles of quantum mechanics without the inclusion of experimental data. wikipedia.orgwisdomlib.org These methods aim to solve the electronic Schrödinger equation to predict molecular properties such as electron densities, energies, and molecular structures. wikipedia.org

The simplest type of ab initio calculation is the Hartree-Fock (HF) method, which provides a foundational approximation of the system's wave function. wikipedia.org More advanced and accurate methods, often called post-Hartree-Fock methods, build upon the HF scheme to include electron correlation effects. Ab initio calculations can be used to determine molecular geometries, like bond lengths and angles, by finding the conformation with the lowest total energy. oxfordreference.com While known for their high accuracy, ab initio methods are computationally intensive, which can limit their application to smaller molecular systems. libretexts.org

Semi-empirical Methods

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This approach makes them significantly faster than ab initio methods, allowing for the study of large molecules. ucsb.edu

These methods, including well-known acronyms like MNDO, AM1, and PM3, are built on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. uni-muenchen.de By parameterizing the calculations against experimental data, semi-empirical methods can implicitly include some effects of electron correlation. uni-muenchen.de However, their accuracy can be inconsistent, particularly if the molecule under investigation is structurally different from the molecules used in the parameterization database. wikipedia.org Despite this limitation, they are valuable tools for studying electronic effects in large biological systems and complex molecules. researchgate.net Semi-empirical techniques are capable of addressing inherently electronic questions, such as determining electronic transitions, dipole moments, and polarizability. libretexts.org

Applications in Advanced Organic Synthesis and Materials Science

Contributions to Polymer Chemistry and Materials Development

Propargyl alcohol itself is known to undergo polymerization upon heating or treatment with a base. wikipedia.org This reactivity suggests that its derivatives, including 3-(4-Methylphenyl)prop-2-yn-1-ol, could serve as monomers for the creation of novel polymers. The presence of the aromatic p-tolyl group and the reactive alkyne functionality offers potential for producing specialty polymers and materials with unique thermal, optical, or electronic properties. While specific applications in materials science for this exact compound are not extensively documented, the general class of aryl propargyl alcohols holds promise for future developments in this field.

Monomeric Units for Tailored Polymeric Materials

The presence of the propargyl alcohol group in this compound makes it a suitable candidate as a monomeric unit for the synthesis of specialized polymers. The polymerization of propargyl alcohol and its derivatives can lead to the formation of polymers with conjugated backbones, which are of great interest for their potential electronic and optical properties. wikipedia.org While direct studies on the polymerization of this compound are not extensively documented, the polymerization of similar propargyl alcohols suggests that it can be polymerized through heating or with the use of a base. wikipedia.org

The resulting polymer, poly(this compound), would possess a unique combination of a rigid polyacetylene backbone decorated with pendant p-tolyl and hydroxymethyl groups. These functional groups can influence the polymer's solubility, thermal stability, and potential for post-polymerization modification. For instance, hyper-cross-linked networks have been prepared by the copolymerization of acetal-protected propargyl aldehyde and propargyl alcohol with a cross-linker, resulting in materials with high surface areas and reactive functional groups. mdpi.com This suggests that this compound could be a valuable comonomer in creating robust, functional polymer networks.

Table 1: Potential Properties of Poly(this compound)

| Property | Potential Characteristic | Rationale |

| Backbone Structure | Conjugated Polyacetylene | Polymerization of the alkyne functionality. wikipedia.org |

| Pendant Groups | p-Tolyl, Hydroxymethyl | Direct inheritance from the monomer structure. nih.gov |

| Solubility | Potentially tunable | The p-tolyl group may enhance solubility in organic solvents, while the hydroxyl group could impart some polarity. |

| Thermal Stability | Likely moderate to high | Aromatic and conjugated structures often exhibit good thermal stability. |

| Functionality | Reactive hydroxyl groups | Available for post-polymerization modifications, such as esterification or etherification. mdpi.com |

Exploration in Optoelectronic Device Applications through Derivative Synthesis

The synthesis of derivatives of this compound opens avenues for its application in optoelectronic devices. The inherent conjugation of the phenyl and alkyne groups can be extended through chemical modification to create molecules with interesting photophysical properties. While direct application of the parent alcohol in optoelectronics is not established, its derivatives hold promise.

Applications in Catalysis

The structural features of this compound also make it a valuable molecule in the field of catalysis, particularly in the design of ligands for metal-catalyzed reactions.

Ligand Design and Synthesis for Metal-Catalyzed Reactions

The hydroxyl group and the alkyne moiety of this compound provide reactive sites for the synthesis of novel ligands for transition metal catalysts. Propargyl alcohols can undergo a variety of transformations to yield ligands with specific coordination properties. For instance, the reaction of tertiary propargyl alcohols with thiols can produce propargyl sulfides, which can act as ligands for metal centers. nih.gov

Furthermore, propargyl alcohols are known to react with metal complexes, such as ruthenium cyclopentadienone complexes, to initiate cascade reactions. uni-halle.de This reactivity highlights the potential of this compound to serve as a precursor for the in-situ generation of catalytic species or for the synthesis of more complex ligand architectures. The p-tolyl group can also play a role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. The development of metal complexes with ligands derived from this compound could lead to novel catalysts for a range of organic transformations. rsc.orggoogle.com

Future Directions and Emerging Research Perspectives

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred the development of green and sustainable methods for synthesizing key building blocks like 3-(4-methylphenyl)prop-2-yn-1-ol. Traditional approaches often rely on stoichiometric reagents and harsh reaction conditions. In contrast, modern strategies prioritize atom economy, the use of renewable resources, and the reduction of hazardous waste.

One promising avenue is the use of catalytic systems that enable the efficient coupling of readily available starting materials under mild conditions. rawsource.com For instance, the enantioselective addition of terminal alkynes to aldehydes, a fundamental transformation for producing chiral propargylic alcohols, can be achieved using zinc-based catalysts with chiral ligands like N-methylephedrine. organic-chemistry.org This method is advantageous due to the commercial availability and low cost of the catalyst components and its tolerance to air and moisture. organic-chemistry.org

Biocatalysis presents another powerful tool for the green synthesis of enantiomerically pure propargylic alcohols. acs.org Enzyme-based systems, such as those employing alcohol dehydrogenases, offer high selectivity and operate under environmentally friendly aqueous conditions. acs.org Researchers have successfully demonstrated the deracemization of racemic propargylic alcohols using a bienzymatic cascade, yielding highly enantioenriched products. acs.org These enzymatic methods align with the principles of green chemistry by minimizing waste and avoiding the use of toxic reagents. rawsource.com

| Catalyst System | Starting Materials | Key Advantages |

| Zn(OTf)2 / (+)-N-methylephedrine | Terminal alkynes, Aldehydes | Commercially available, inexpensive, tolerant to air and moisture. organic-chemistry.org |

| In(III)/BINOL | Terminal alkynes, Aldehydes | High enantioselectivity, broad substrate scope. organic-chemistry.org |

| Laccase-TEMPO | Racemic propargylic alcohols | Chemoenzymatic oxidation for kinetic resolution. acs.org |

| Alcohol Dehydrogenases (ADHs) | Racemic propargylic alcohols | Enantioselective reduction/oxidation for deracemization. acs.org |

Unveiling Novel Reactivity and Transformation Pathways

The unique molecular architecture of this compound, featuring both a hydroxyl group and a terminal alkyne, makes it a versatile precursor for a wide array of chemical transformations. rawsource.com Future research will likely focus on uncovering novel reactivity patterns and developing new synthetic methodologies that leverage this dual functionality.

Cycloaddition reactions are a particularly fruitful area of exploration. The alkyne moiety can participate in various cycloadditions, such as [3+2] and [4+2] reactions, to construct complex heterocyclic frameworks. nih.govmdpi.com These heterocyclic structures are prevalent in pharmaceuticals and functional materials. For example, 1,3-dipolar cycloadditions of pyridazinium ylides to alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) have been shown to produce pyrrolopyridazines, which exhibit interesting photophysical properties. nih.gov

Furthermore, the development of tandem reactions, where multiple bond-forming events occur in a single pot, represents an efficient strategy for increasing molecular complexity from simple starting materials. A potential future direction could involve a tandem process initiated by the activation of the alcohol, followed by an intramolecular reaction involving the alkyne.

| Reaction Type | Reactant/Catalyst | Product Type | Potential Significance |

| [3+2] Cycloaddition | Azides, Nitrones | Triazoles, Isoxazoles | Access to biologically active heterocycles. |

| [4+2] Cycloaddition (Diels-Alder) | Dienes | Fused carbocycles/heterocycles | Construction of complex molecular scaffolds. mdpi.comresearchgate.net |

| Sonogashira Coupling | Aryl/Vinyl Halides, Palladium/Copper catalyst | Aryl/Vinyl-substituted alkynes | C-C bond formation for advanced materials. |

| A3 Coupling (Aldehyde-Alkyne-Amine) | Aldehydes, Amines | Propargylamines | Synthesis of important pharmaceutical intermediates. acs.org |

Expanding Applications in Medicinal Chemistry and Advanced Functional Materials

The structural motifs accessible from this compound are of significant interest in the fields of medicinal chemistry and materials science. The propargyl alcohol unit is a key component in many biologically active molecules and functional polymers.

In medicinal chemistry, the heterocyclic compounds derived from this precursor are particularly valuable. rawsource.com For instance, chalcones, which can be synthesized from related structures, have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.net The tolyl group in this compound can be a crucial pharmacophore, and its derivatives could be explored as potential therapeutic agents.

In the realm of advanced functional materials, the rigid, linear structure of the alkyne can be exploited to create novel polymers and organic electronic materials. The incorporation of the 4-methylphenyl group can influence the material's properties, such as its solubility, thermal stability, and electronic characteristics. Future research could focus on synthesizing conjugated polymers incorporating this building block for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Integration of Advanced Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental work is poised to accelerate the discovery and development of new applications for this compound and its derivatives. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule.

Computational studies can be employed to:

Predict Reactivity: By calculating reaction barriers and transition state geometries, researchers can predict the feasibility and selectivity of new chemical transformations.

Rationalize Mechanistic Pathways: Computational modeling can help elucidate complex reaction mechanisms, providing a deeper understanding of how reactions proceed.

Design Novel Molecules: Virtual screening and in silico design can be used to identify derivatives of this compound with enhanced properties for specific applications, such as improved binding affinity to a biological target or optimized electronic properties for a functional material.

By integrating these advanced computational tools with experimental validation, researchers can more efficiently explore the vast chemical space accessible from this compound, leading to the rational design of new catalysts, therapeutics, and materials with tailored functionalities.

常见问题

Q. What are the common synthetic routes for 3-(4-Methylphenyl)prop-2-yn-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves alkyne addition or Sonogashira coupling . For example:

- Propargylation of 4-methylbenzaldehyde : Reacting 4-methylbenzaldehyde with acetylene derivatives (e.g., lithium acetylide) under anhydrous conditions yields the target compound. Temperature control (−78°C to room temperature) and inert atmospheres (N₂/Ar) are critical to prevent side reactions.

- Cross-coupling : A Pd-catalyzed Sonogashira reaction between 4-methylbromobenzene and propargyl alcohol derivatives can be employed. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent polarity (THF or DMF) to enhance yield .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- ¹H/¹³C NMR : The hydroxyl proton (δ ~2.5 ppm, broad) and alkyne proton (δ ~2.1 ppm, triplet) are diagnostic. Aromatic protons (δ 7.2–7.4 ppm) confirm the 4-methylphenyl group.

- IR Spectroscopy : The O–H stretch (~3350 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) are key. Discrepancies in alkyne signals may arise from tautomerization; use low-concentration samples in non-polar solvents (CCl₄) to suppress this .

Q. What are the primary oxidation pathways for this compound, and how can selectivity be controlled?

Oxidation with PCC (pyridinium chlorochromate) yields 3-(4-methylphenyl)propiolic acid, while Swern oxidation (oxalyl chloride/DMSO) produces 4-methylphenylacetaldehyde. Selectivity depends on:

- Oxidant strength : Mild oxidants (e.g., MnO₂) favor ketone formation.

- Solvent polarity : Protic solvents (e.g., MeOH) stabilize carbocation intermediates, promoting aldehyde formation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) can model transition states for [2+2] or [3+2] cycloadditions. Key steps:

Optimize geometries of reactants and products.

Calculate activation energies to identify kinetically favored pathways.

Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity.

Recent studies on analogous propargyl alcohols show that electron-withdrawing substituents lower LUMO energy, enhancing reactivity with electron-rich dienophiles .

Q. What role does hydrogen bonding play in the crystal packing of this compound?

Single-crystal X-ray diffraction (using SHELX software ) reveals:

Q. How can kinetic vs. thermodynamic control be applied to synthesize derivatives via Meyer–Schuster rearrangement?

The Meyer–Schuster rearrangement of this compound requires:

- Thermodynamic control : High temperatures (80–100°C) and acid catalysts (H₂SO₄) favor α,β-unsaturated ketones.

- Kinetic control : Low temperatures (0–25°C) and milder acids (AcOH) stabilize propargyl intermediates. Monitor reaction progress via HPLC-MS to isolate intermediates .

Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points for this compound?

Reported melting points range from 45–52°C. Ensure purity via:

Q. Why do NMR spectra vary across studies for the alkyne proton?

Tautomerization between propargyl alcohol and allenol forms causes signal splitting. Mitigate by:

- Deuterated solvents : Use CDCl₃ instead of DMSO-d₆ to reduce hydrogen exchange.

- Low-temperature NMR : Acquire spectra at −40°C to freeze tautomeric equilibria .

Applications in Materials Science

Q. Can this compound serve as a precursor for nonlinear optical (NLO) materials?

Yes. Its π-conjugated system and electron-donating methyl group enhance hyperpolarizability. Functionalization via Knoevenagel condensation with electron-deficient aldehydes yields push-pull chromophores for NLO applications. DFT calculations (e.g., CAM-B3LYP) predict β values >100×10⁻³⁰ esu .

Q. How is this compound utilized in supramolecular chemistry?

The hydroxyl and alkyne groups enable coordination polymers with transition metals (e.g., Ag⁺). Design frameworks by varying metal-ligand ratios (1:1 to 1:3) and characterizing via PXRD and BET surface area analysis. Applications include gas storage or catalysis .

Methodological Best Practices

Q. What analytical workflows ensure reproducibility in derivative synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。